molecular formula C21H18ClN5OS B2424889 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one CAS No. 443356-05-6

2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one

Cat. No.: B2424889
CAS No.: 443356-05-6
M. Wt: 423.92
InChI Key: WBKHFQKOLNHGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally related to the compound , were synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-4-one core, a 4,6-dimethylpyrimidin-2-yl group, and a 3-chlorophenylmethylsulfanyl group.


Chemical Reactions Analysis

The compound can be synthesized through aromatic nucleophilic substitution reactions. The substituents have a significant impact on the course and efficiency of the reaction .

Scientific Research Applications

Chemical Structure and Synthesis

  • The interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, a key component in the synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one (Shestakov et al., 2011).

Pharmaceutical Applications

  • Anti-inflammatory Activity : Quinazolin-4-one derivatives, including the mentioned compound, have exhibited anti-inflammatory properties (Kumar & Rajput, 2009).
  • Immunotropic Activity : Some quinazolin-4-one derivatives have shown immunomodulatory effects, potentially useful for correcting immunosuppression (Tsibizova et al., 2021).
  • Antimicrobial Potential : Quinazolin-4-one derivatives have demonstrated antimicrobial activity, suggesting their potential as novel antimicrobial agents (Kapoor et al., 2017).

Chemical Modifications and Derivatives

  • Novel derivatives of quinazolin-4-one have been synthesized for various pharmacological studies, indicating the versatility of the compound in drug development (Al-Salahi & Geffken, 2011).

Therapeutic Research

  • Antitubercular Activity : Derivatives of quinazolin-4-one have been explored for their potential antitubercular properties (Pattan et al., 2006).
  • Anticancer Potential : Some quinazolin-4-one derivatives have shown promising anticancer activity, underscoring their therapeutic potential in oncology (Hafez et al., 2016).

Molecular Interaction and Bioavailability

  • Research on quinazolin-4-one derivatives has included their interaction with biological receptors, offering insights into their bioavailability and therapeutic mechanisms (Yokoyama et al., 2009).

Structural and Molecular Studies

  • Studies have also focused on understanding the molecular structure and reactivity of quinazolin-4-one derivatives, which is crucial for their application in drug design and development (Chenard et al., 2001).

Future Directions

The future directions for this compound could involve further exploration of its potential bioactivity, as suggested by the reported bioactivity of related 2-anilinopyrimidine derivatives . Additionally, the use of microwave conditions for the synthesis of these compounds could be further optimized and explored .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHFQKOLNHGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.